N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
Description
N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a thiazole ring substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 3. The pyrazole moiety is linked via a carboxamide bridge, with a methyl group at position 1 (Figure 1).
Synthesis likely involves coupling a thiazole-2-amine derivative (e.g., 4-(4-methoxyphenyl)-5-methylthiazol-2-amine) with a pyrazole carboxylic acid using coupling agents such as TBTU () or EDCI/HOBt ().
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-10-14(11-4-6-12(22-3)7-5-11)18-16(23-10)19-15(21)13-8-9-17-20(13)2/h4-9H,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZCXWWOXQBGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=NN2C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structure, it is plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking.
Biochemical Pathways
Given the lack of specific target identification, it is challenging to predict the exact biochemical pathways that the compound might affect.
Pharmacokinetics
In silico studies suggest that the compound and its derivatives meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations. This suggests that the compound could potentially have good bioavailability.
Biological Activity
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , indicating a complex structure that integrates thiazole and pyrazole moieties, which are known for their pharmacological significance.
Research indicates that the compound exhibits multiple mechanisms of action, including:
- Antitumor Activity : The presence of the thiazole ring is critical for its cytotoxic effects against various cancer cell lines. Studies have shown that derivatives with specific substitutions can enhance potency by interacting with cellular targets like Bcl-2 proteins, which are involved in apoptosis regulation .
- Anticonvulsant Properties : Some derivatives have demonstrated anticonvulsant activity, suggesting potential in treating epilepsy. The structure-activity relationship (SAR) analysis reveals that modifications to the phenyl group can significantly influence efficacy .
Biological Activity Data
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antitumor | IC50 values ranging from 1.61 to 1.98 µg/mL | |
| Anticonvulsant | Effective in eliminating tonic extensor phase | |
| Pin1 Inhibition | IC50 values around 5.38 µM |
Antitumor Efficacy
In a study examining the compound's antitumor effects, various derivatives were tested against human cancer cell lines. The results indicated significant cytotoxicity, with some compounds exhibiting lower IC50 values than established chemotherapeutics like doxorubicin. This suggests a promising avenue for further development in cancer therapy.
Anticonvulsant Activity
A separate investigation focused on the anticonvulsant properties of thiazole derivatives, including this compound. The study utilized animal models to assess efficacy in preventing seizures induced by pentylenetetrazol (PTZ). The results showed that modifications to the thiazole structure could enhance protective effects against seizures .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Based Pyrazole Carboxamides
Key comparisons include:
Table 1: Structural and Analytical Data of Thiazole-Pyrazole Derivatives
Key Observations :
- Electronic Effects : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with 4-chlorophenyl (electron-withdrawing) in ’s analogs, which may alter electronic density and binding interactions .
- Steric Influence : The methyl group at thiazole position 5 in the target compound may reduce steric hindrance compared to bulkier substituents like phenyl in 11a-d.
Pyrazole Carboxamide Derivatives with Varied Heterocycles
Pyrazole carboxamides linked to other heterocycles highlight scaffold versatility:
Table 2: Pyrazole Carboxamides with Diverse Cores
Key Observations :
Substituent-Driven Physicochemical Properties
Substituents critically influence solubility, melting points, and stability:
Table 3: Substituent Effects on Analytical Data
Key Observations :
- Cyano Groups: The cyano group in 3a increases nitrogen content, which may enhance intermolecular interactions (e.g., dipole-dipole) .
Q & A
Advanced Question
- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate inter-lab variability .
- Dose-Response Curves : Perform triplicate experiments with IC₅₀/EC₅₀ calculations to assess reproducibility .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., thiazole derivatives) to identify activity trends .
How can isomer formation during synthesis be controlled or characterized?
Advanced Question
- Chiral Chromatography : Separate enantiomers using cellulose-based columns .
- Dynamic NMR : Detect rotational barriers in amide bonds to identify atropisomers .
- Computational Modeling : Predict stable conformers via DFT calculations (e.g., Gaussian 09) .
What in vitro models are suitable for evaluating its enzyme inhibition potential?
Basic Question
- Kinetic Assays : Measure inhibition of target enzymes (e.g., COX-1/2) using fluorogenic substrates .
- Selectivity Screening : Test against panels of related enzymes (e.g., kinases, phosphatases) to rule off-target effects .
- Cellular Models : Use HEK293 cells transfected with recombinant enzymes for functional validation .
How can molecular docking be applied to predict binding modes with target proteins?
Advanced Question
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations .
- Binding Site Analysis : Align with co-crystallized ligands (e.g., from PDB entries) to refine pose predictions.
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of docked conformers .
What protocols ensure compound stability during long-term storage?
Basic Question
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (e.g., silica gel) in sealed containers.
- Periodic Purity Checks : Monitor via HPLC every 6 months .
How can metabolic pathways of this compound be characterized in hepatic models?
Advanced Question
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and identify metabolites via LC-MS/MS .
- CYP Inhibition Assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .
- Stable Isotope Labeling : Use ¹³C/²H analogs to track metabolic transformations .
What computational methods are used to predict ADMET properties?
Advanced Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
